3,4-Bis(chloromethyl)pyridine hydrochloride
Overview
Description
3,4-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chloromethyl groups attached to the 3rd and 4th positions of the pyridine ring, and it is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chloromethyl)pyridine hydrochloride typically involves the chloromethylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of chloromethyl intermediates, which then react with pyridine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.
Reduction Reactions: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
3,4-Bis(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Bis(chloromethyl)pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophiles, such as DNA or proteins, leading to the formation of covalent bonds. This alkylation can result in the inhibition of biological processes, such as DNA replication and protein synthesis, making it useful in the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloromethylpyridine hydrochloride
- 4-Chloromethylpyridine hydrochloride
- 2-Chloromethylpyridine hydrochloride
Comparison
3,4-Bis(chloromethyl)pyridine hydrochloride is unique due to the presence of two chloromethyl groups, which allows for more versatile chemical modifications compared to its mono-substituted counterparts. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and enhances its reactivity in various chemical reactions.
Properties
IUPAC Name |
3,4-bis(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIJRNFBVTLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27221-52-9 | |
Record name | Pyridine, 3,4-bis(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27221-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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